molecular formula C22H25ClFN3OS B2686301 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride CAS No. 1215580-66-7

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride

Cat. No. B2686301
CAS RN: 1215580-66-7
M. Wt: 433.97
InChI Key: CEZDPEYPTPDCRO-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H25ClFN3OS and its molecular weight is 433.97. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

Research has shown the synthesis of carboxamide derivatives, including those related to the mentioned compound, demonstrating potent cytotoxicity against certain cancer cell lines. For instance, compounds bearing a range of 2-substituents have been tested for their growth inhibitory properties, showing potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds having IC50 values less than 10 nM. These findings suggest a potential for these compounds in cancer treatment, highlighting their effectiveness in inhibiting the growth of cancer cells (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Antimicrobial and Antioxidant Activities

Another study focused on the synthesis of cyanoacetamide derivatives for heterocyclic chemistry applications, leading to the production of compounds with promising antioxidant activities. This research underscores the compound's utility in creating new molecules with potential health benefits, especially in combating oxidative stress (Bialy & Gouda, 2011).

Pharmacokinetics and Drug Development

The pharmacokinetic properties and drug development potential of related compounds have also been investigated. For instance, a study on the compound SN 28049, which shares a similar chemical structure, explored its plasma pharmacokinetics and tumour pharmacokinetics, revealing significant findings regarding its drug distribution and clearance rates. This research provides valuable insights into the development of this compound as an anti-cancer agent, demonstrating its ability to retain in tumour tissues and suggesting a novel mode of action (Lukka, Paxton, Kestell, & Baguley, 2012).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS.ClH/c1-25(2)11-12-26(22-24-19-10-9-18(23)14-20(19)28-22)21(27)17-8-7-15-5-3-4-6-16(15)13-17;/h7-10,13-14H,3-6,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZDPEYPTPDCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=C(CCCC4)C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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